6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-
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Overview
Description
6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-: is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as 2-methylenecitronellal and 3,7-dimethyl-2-methylene-6-octenal . This compound is characterized by its unique structure, which includes an aldehyde group and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as citronellal or related compounds.
Reaction Conditions: The key steps involve aldol condensation and subsequent dehydration reactions under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography helps in isolating the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as or .
Reduction: The compound can be reduced to alcohols using reducing agents like or .
Substitution: The double bonds in the molecule can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds
Scientific Research Applications
Chemistry: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used in the production of fragrances and flavors due to its pleasant aroma. It is also used in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bonds in the molecule also allow it to participate in addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Citronellal: A related compound with a similar structure but lacks the methylene group at the 2-position.
Citral: Another similar compound with an aldehyde group but differs in the position of double bonds.
Geranial: Similar to citral but with a different stereochemistry.
Uniqueness: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is unique due to its combination of an aldehyde group and multiple double bonds, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .
Properties
CAS No. |
807371-42-2 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-ethenyl-3,7-dimethyl-2-methylideneoct-6-enal |
InChI |
InChI=1S/C13H20O/c1-6-13(5,12(4)10-14)9-7-8-11(2)3/h6,8,10H,1,4,7,9H2,2-3,5H3 |
InChI Key |
PHIGITAHSLQNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C(=C)C=O)C |
Origin of Product |
United States |
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